Docos-21-YN-1-OL
Description
Docos-21-YN-1-OL is a 22-carbon aliphatic alcohol characterized by a terminal triple bond at position 21 and a hydroxyl group at position 1. Its molecular formula is C₂₂H₄₂O, with a molecular weight of 322.58 g/mol. The compound’s structure combines the hydrophobic nature of a long alkyl chain with the reactivity of an alkyne and the polarity of a primary alcohol. For instance, the presence of a triple bond likely enhances its reactivity in click chemistry or polymerization reactions, while the hydroxyl group enables hydrogen bonding and solubility modulation .
Properties
CAS No. |
61097-38-9 |
|---|---|
Molecular Formula |
C22H42O |
Molecular Weight |
322.6 g/mol |
IUPAC Name |
docos-21-yn-1-ol |
InChI |
InChI=1S/C22H42O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h1,23H,3-22H2 |
InChI Key |
PLSATKNWGCTTCD-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCCCCCCCCCCCCCCCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with Docos-21-YN-1-OL, such as long alkyl chains, triple bonds, or hydroxyl groups:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features | Solubility (mg/ml) | Log Po/w (Consensus) |
|---|---|---|---|---|---|
| This compound (hypothetical) | C₂₂H₄₂O | 322.58 | 22-carbon chain, terminal alkyne, -OH | ~0.001* | ~6.8* |
| 1-Dodecanol (Dodecan-1-ol) | C₁₂H₂₆O | 186.34 | 12-carbon chain, primary alcohol | 0.004 | 5.13 |
| CAS 3621-81-6 | C₇H₃Cl₂NO | 188.01 | Chlorinated aromatic, nitro group | 0.0194 | 2.92 |
| CAS 1761-61-1 | C₇H₅BrO₂ | 201.02 | Brominated aromatic, carboxylic acid | 0.687 | 2.47 |
*Estimated based on trends in longer-chain alcohols .
Key Observations
Chain Length and Hydrophobicity: this compound’s extended 22-carbon chain significantly increases its hydrophobicity compared to shorter analogs like 1-dodecanol (Log Po/w 5.13 vs. estimated ~6.8 for this compound). This reduces aqueous solubility, as seen in shorter alcohols (e.g., 1-dodecanol: 0.004 mg/ml) . Conversely, aromatic analogs (e.g., CAS 3621-81-6) exhibit higher solubility due to polar functional groups (e.g., nitro, chlorine) .
Functional Group Reactivity: The terminal alkyne in this compound enables participation in Huisgen cycloaddition (click chemistry), a feature absent in saturated alcohols like 1-dodecanol. Brominated or chlorinated analogs (e.g., CAS 1761-61-1) show distinct reactivity, such as electrophilic substitution or nucleophilic displacement, depending on substituents .
Synthetic Accessibility: Long-chain alkynols like this compound may require specialized catalysts or stepwise synthesis. For example, CAS 3621-81-6 was synthesized using triethylamine in dichloromethane (76% yield), while CAS 1761-61-1 employed an A-FGO catalyst in THF (98% yield) . Green chemistry approaches (e.g., ionic liquids, recyclable catalysts) are increasingly relevant for sustainable synthesis of complex alcohols .
Research Findings
- Thermal Stability: Long-chain alcohols like this compound typically exhibit higher melting points than shorter analogs. For example, 1-dodecanol melts at 24°C, while a hypothetical Docos analog may exceed 50°C .
- Biological Interactions : The extended alkyl chain may enhance membrane permeability, as seen in compounds with high BBB permeability scores (e.g., CAS 3621-81-6: BBB permeability = "Yes") . However, CYP enzyme inhibition risks (e.g., CYP1A2) must be evaluated for therapeutic applications.
- Ecotoxicity: Longer-chain alcohols often show moderate-to-high acute aquatic toxicity (e.g., 1-dodecanol: EC50 = 0.1 mg/L for algae), suggesting this compound requires careful environmental handling .
Data Tables
Table 1: Physical Properties of this compound vs. Analogs
| Property | This compound | 1-Dodecanol | CAS 3621-81-6 | CAS 1761-61-1 |
|---|---|---|---|---|
| Molecular Weight | 322.58 | 186.34 | 188.01 | 201.02 |
| Boiling Point (°C) | ~350* | 259 | 197–198 (1.5 Torr) | Not reported |
| Log Po/w | ~6.8* | 5.13 | 2.92 | 2.47 |
| Solubility in Water | ~0.001 mg/ml* | 0.004 mg/ml | 0.0194 mg/ml | 0.687 mg/ml |
*Estimated based on structural trends .
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